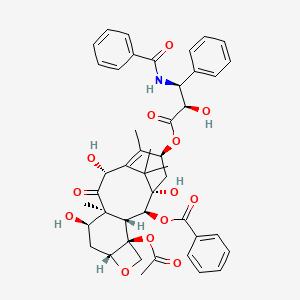

7-Epi-10-deacetyltaxol

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-DIYBZAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559294 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78454-17-8, 111149-94-1 | |

| Record name | 7-epi-10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetyl-7-epipaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78454-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Key Paclitaxel Analogue in Oncological Research

An In-depth Technical Guide to 7-Epi-10-deacetyltaxol

This compound is a taxane diterpenoid and a significant derivative of paclitaxel (Taxol), a cornerstone chemotherapeutic agent.[1] As an epimer and deacetylated analogue of paclitaxel, this compound has garnered interest within the scientific community for its distinct biological activities and its role as a potential biomarker or a therapeutic agent in its own right. Found in various species of the yew tree (Taxus), this compound serves as a crucial subject of study for understanding the structure-activity relationships of taxanes.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and its significance in the landscape of cancer research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties dictate its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 78454-17-8 | [1][2][3][4][5] |

| Molecular Formula | C45H49NO13 | [1][5][6][7] |

| Molecular Weight | 811.87 g/mol (also reported as 811.9 g/mol and 811.86 g/mol ) | [2][3][4][5][6] |

| Synonyms | 10-Deacetyl-7-epitaxol, 10-Deacetyl-7-epipaclitaxel, 7-Epi 10-Desacetyl Paclitaxel | [1][2][3] |

| Appearance | White powder | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][2][4] |

| Purity | ≥95% - ≥98% | [1][2][4] |

| Storage | -20°C | [1][2] |

Biological Activity and Mechanism of Action

Similar to other taxanes, the primary mechanism of action of this compound involves the disruption of microtubule dynamics, which is crucial for cell division.[2][8] This activity underscores its potential as an anticancer agent.

Microtubule Stabilization

The core mechanism of action for taxanes, including this compound, is the stabilization of microtubules.[8][9] Unlike other anticancer agents that inhibit tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[8][9] This leads to the formation of abnormally stable and non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[9]

Caption: Mechanism of microtubule stabilization by this compound.

Cytotoxic and Apoptotic Effects

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. It is cytotoxic to HeLa cells with an IC50 value of 0.085 nM.[1][4] Furthermore, it induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner.[1] The induction of apoptosis is a key outcome of the mitotic arrest caused by microtubule stabilization.

A closely related compound, 7-Epitaxol, which is a major active metabolite of paclitaxel, has been shown to induce apoptosis and autophagy in head and neck squamous cell carcinoma by inhibiting the ERK pathway.[10] This suggests that the epimerization at the C7 position does not negate the biological activity and may even contribute to a more stable and potent compound.[10][11] The apoptotic pathway induced by 7-Epitaxol involves the activation of the caspase pathway and regulation of the Bcl-2 family of proteins.[10]

Caption: Proposed apoptotic pathway of 7-Epi-taxanes.

Synthesis and Natural Occurrence

This compound is a naturally occurring taxane found in the bark of Taxus wallichiana and other Taxus species.[4] It can be isolated and purified from these natural sources. While not as abundant as some other taxanes, its presence is significant for the semi-synthesis of paclitaxel and docetaxel.[12] The semi-synthesis from more abundant taxane precursors is a common strategy to produce paclitaxel and its analogues, and understanding the chemistry of compounds like this compound is crucial for optimizing these processes.[12]

Experimental Protocols

While specific, detailed experimental protocols for this compound are often proprietary or specific to a particular research context, a generalized workflow for its use in cell-based assays can be outlined.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound is a valuable compound in the field of oncology research. Its role as a naturally occurring taxane, a precursor for semi-synthesis, and a biologically active molecule in its own right makes it a subject of continued investigation. A thorough understanding of its physicochemical properties and mechanism of action is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of the taxane family.

References

-

This compound; 10-Deacetyl-7-epipaclitaxel | C45H49NO13 | CID 129317597 - PubChem. [Link]

-

Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed. [Link]

-

7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC - NIH. [Link]

-

Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed. [Link]

-

10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem. [Link]

-

Effect of 20-OH Acetylation on the Bioactivity and Conformation of 7-O-[N-(40-Fluoresceincarbonyl)-L- alanyl]taxol. A NMR-fluore - CIB (CSIC). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. phytonbiotech.com [phytonbiotech.com]

- 4. This compound | CAS:78454-17-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. 10-O-Deacetyl-7-epi-paclitaxel | LGC Standards [lgcstandards.com]

- 6. This compound; 10-Deacetyl-7-epipaclitaxel | C45H49NO13 | CID 129317597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 78454-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

natural source of 7-Epi-10-deacetyltaxol

An In-depth Technical Guide on the Natural Sources of 7-Epi-10-deacetyltaxol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

This compound is a naturally occurring taxane diterpenoid, an epimer of a direct precursor in the biosynthesis of the renowned anticancer agent Paclitaxel (Taxol®). While often considered a minor taxoid, its presence in both traditional plant sources and novel microbial systems has drawn significant interest. Its structural similarity to key biosynthetic intermediates and its own demonstrated biological activity mark it as a compound of importance for drug discovery, semi-synthesis applications, and understanding taxane metabolism. This guide provides a comprehensive exploration of the primary natural sources of this compound, detailing the biosynthetic context, robust protocols for its isolation and purification, and the analytical methodologies required for its characterization. We will traverse from the complex phytochemical environment of the yew tree to the promising frontier of endophytic fungal fermentation.

Part 1: The Primary Botanical Reservoir: Taxus Species

The genus Taxus, commonly known as the yew, is the original and most well-documented source of paclitaxel and its vast family of related taxoids.[1] These trees synthesize an intricate cocktail of approximately 400 distinct taxanes, with the specific composition and concentration varying significantly based on the species, the specific tissue (bark, needles, seeds), geographical location, and season.[1][2][3] this compound is a constituent of this complex mixture, found alongside more abundant analogues.[4][5]

Biosynthetic Origins within the Yew Tree

The biosynthesis of all taxoids begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized to form the characteristic taxane skeleton.[1][6] This is followed by a complex cascade of approximately 20 enzymatic steps, including numerous cytochrome P450-mediated hydroxylations, acylations, and rearrangements to produce the final array of compounds.[7]

This compound is the C-7 epimer of 10-deacetyltaxol. The epimerization at the C-7 position is a critical structural modification. While 10-deacetyltaxol is a direct precursor to 10-deacetylbaccatin III (a key intermediate for semi-synthesis), the formation of its 7-epimer represents a branch point in the metabolic pathway.[8] Understanding this divergence is crucial for optimizing the extraction of specific target molecules.

Diagram: Simplified Taxane Biosynthetic Pathway

The following diagram illustrates the foundational steps of taxane biosynthesis, highlighting the emergence of the core skeleton and the key intermediates related to this compound.

Caption: Core pathway from GGPP to key taxoid intermediates.

Experimental Protocol: Isolation and Purification from Taxus Biomass

The isolation of a specific minor taxoid like this compound from the chemically complex matrix of Taxus biomass is a multi-step process requiring careful optimization. The causality behind this workflow is to systematically remove classes of interfering compounds based on their physicochemical properties, primarily polarity.

Step 1: Extraction of Crude Taxoids The objective is to efficiently extract the broad family of taxanes from the solid plant material into a liquid solvent.

-

1.1. Biomass Preparation: Air-dry Taxus needles or bark to a constant weight to prevent water from interfering with the extraction. Grind the material into a coarse powder (e.g., 20-40 mesh) to maximize the surface area available for solvent penetration.[2][9]

-

1.2. Solvent Maceration: Submerge the powdered biomass in methanol (a common solvent choice due to its polarity, which is well-suited for taxanes) at a solid-to-liquid ratio of 1:10 (w/v).[10]

-

1.3. Extraction: Agitate the slurry at room temperature for 24-48 hours. The extended duration ensures exhaustive extraction. Perform the extraction three times, combining the methanol filtrates after each cycle.

-

1.4. Concentration: Concentrate the pooled methanol extracts under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the taxoids. This yields a dark, viscous crude extract.

Step 2: Liquid-Liquid Partitioning for Preliminary Purification This step aims to separate the target taxanes from highly non-polar compounds (lipids, chlorophyll) and highly polar compounds (sugars, salts).

-

2.1. Defatting: Resuspend the crude extract in a 10% aqueous methanol solution. Perform liquid-liquid extraction against an equal volume of n-hexane. Repeat three times. The non-polar lipids and pigments will partition into the hexane layer, which is discarded.[11]

-

2.2. Taxane Extraction: Extract the remaining aqueous methanol phase with an equal volume of dichloromethane (DCM) or ethyl acetate. Repeat five times. The taxoids, including this compound, have preferential solubility in this organic phase.[2][11][12]

-

2.3. Concentration: Combine the organic layers and evaporate to dryness under reduced pressure to yield a taxane-enriched fraction.

Step 3: Chromatographic Separation and Final Purification This phase uses the differential affinity of various taxoids for a stationary phase to achieve separation.

-

3.1. Silica Gel Column Chromatography: Apply the taxane-enriched extract to a silica gel column. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. This serves as a bulk separation step, fractionating the complex mixture.[2][12]

-

3.2. Preparative HPLC: Pool the fractions containing the target compound (identified by analytical TLC or HPLC) and subject them to preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[10][13]

-

3.3. Final Crystallization: Collect the purified fractions containing this compound, concentrate them, and recrystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Diagram: Workflow for Isolation from Taxus

Caption: General experimental workflow for the isolation of this compound.

Analytical Characterization

Definitive identification and quantification rely on a combination of modern analytical techniques.

| Technique | Purpose | Key Parameters |

| HPLC | Quantification and Purity Assessment | Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Methanol:Water (70:30 v/v). Detection: UV at 227 nm.[10][14] |

| LC-MS/MS | Definitive Identification & Quantification | Ionization: Electrospray Ionization (ESI). Analysis: Monitoring specific precursor-to-product ion transitions to confirm identity and quantify in complex matrices.[15][16] |

| NMR | Structural Elucidation | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the critical stereochemistry at the C-7 position.[8][10] |

Table 1: Standard Analytical Methods for Characterizing this compound.

Part 2: A Novel Microbial Source: Endophytic Fungi

The discovery that endophytic fungi—microorganisms that live within plant tissues without causing disease—can produce taxoids independently of their host plant was a paradigm shift in the field.[17] This opened a new avenue for the sustainable production of these valuable compounds through fermentation, circumventing the slow growth of yew trees and the low yields from plant extraction.[3][7][18]

Case Study: Pestalotiopsis microspora

A landmark study reported the isolation of this compound from Pestalotiopsis microspora, an endophytic fungus cultured from the bark of the Mexican cypress, Taxodium mucronatum.[19][20][21] This was a significant finding, representing the first report of this specific taxoid from a microbial source.[21][22] The production of taxoids by an endophyte from a non-Taxus host suggests the fascinating possibility of horizontal gene transfer, where the genetic blueprint for the biosynthetic pathway may have been transferred from plant to fungus over evolutionary time.[17]

Experimental Protocol: Fungal Fermentation and Extraction

This process leverages standard microbiology and natural product chemistry techniques to cultivate the fungus and isolate its metabolic products.

Step 1: Fungal Culture and Fermentation

-

1.1. Inoculum Preparation: Grow a pure culture of Pestalotiopsis microspora on a solid medium like Potato Dextrose Agar (PDA) to obtain a healthy mycelial stock.

-

1.2. Liquid Fermentation: Inoculate a suitable sterile liquid medium (e.g., Potato Dextrose Broth) with plugs of the fungal mycelia.

-

1.3. Incubation: Grow the culture in a shaker incubator at ~25-28°C with constant agitation (e.g., 120 rpm) for 21-28 days to allow for the production of secondary metabolites, including taxoids.[20]

Step 2: Extraction of Fungal Metabolites

-

2.1. Separation: After incubation, separate the fungal biomass (mycelia) from the culture broth by filtration.

-

2.2. Solvent Extraction: The taxoids are typically secreted into the medium. Extract the culture filtrate three times with an equal volume of ethyl acetate.[20] This solvent is effective at partitioning the moderately polar taxoids from the aqueous culture medium.

-

2.3. Concentration: Combine the ethyl acetate layers and evaporate to dryness under reduced pressure to yield the crude fungal extract.

Step 3: Purification

-

The purification of this compound from the fungal extract follows a similar chromatographic strategy as outlined for the plant-derived material, involving initial separation on a silica gel column followed by final purification using preparative RP-HPLC.[20][21]

Diagram: Workflow for Fungal Production

Caption: Workflow for production and isolation from endophytic fungi.

Part 3: Biological Relevance and Future Directions

While not as extensively studied as paclitaxel, this compound is not an inert molecule. Its structural similarity to other bioactive taxanes suggests a similar mechanism of action.

-

Anticancer Activity: Like other taxanes, it is presumed to function as a microtubule-stabilizing agent, disrupting the dynamics of cellular division.[5] Research has demonstrated that this compound isolated from Pestalotiopsis microspora induces apoptosis (programmed cell death) in human hepatocellular carcinoma (HepG2) cells, confirming its potential as an anticancer compound.[19][21] This activity is comparable to that of 7-epitaxol, a known bioactive metabolite of paclitaxel.[8][23]

The discovery of this compound in endophytic fungi opens exciting possibilities. Fungal fermentation is a scalable, controllable, and environmentally sustainable production method. Future research will likely focus on:

-

Strain Improvement: Screening for and identifying new, higher-yielding fungal endophytes.

-

Metabolic Engineering: Genetically modifying the biosynthetic pathways in fungi to increase the production of this compound or to channel precursors towards other high-value taxoids.[7]

-

Semi-Synthesis: Investigating the potential of this compound as a precursor for the semi-synthesis of novel, potent paclitaxel analogues.

References

-

Croteau, R., Ketchum, R. E., Long, R. M., Kaspera, R., & Wildung, M. R. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Walker, K., & Croteau, R. (2001). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Recent Advances in Phytochemistry, 35, 31-50. [Link]

-

Kamalraj, S., Singh, S., Subramani, R., Johnpaul, M., & Chelliah, J. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). BMC Complementary and Alternative Medicine, 17(1), 504. [Link]

-

Li, Y., & Zhang, D. (2021). Taxol Biosynthetic Pathway. Encyclopedia MDPI. [Link]

-

ResearchGate. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). ResearchGate. [Link]

-

Kamalraj, S., Singh, S., Subramani, R., Johnpaul, M., & Chelliah, J. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). PubMed. [Link]

-

ResearchGate. (n.d.). Taxol biosynthesis pathway. ResearchGate. [Link]

-

Gallego-Jara, J., Cánovas-Díaz, M., de la Cruz-Lozano, F., & Cerdán-Calero, M. (2021). Biotechnological Production of Taxol and Related Taxoids: Current State and Prospects. ResearchGate. [Link]

-

Chakravarthi, B. V. S. K., Das, P., Surendranath, K., Karande, A. A., & Jayabaskaran, C. (2023). Insights into Taxol® biosynthesis by endophytic fungi. Applied Microbiology and Biotechnology, 107(19-20), 6151–6162. [Link]

-

ResearchGate. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). ResearchGate. [Link]

- Rao, K. V. (1993). Method for the isolation and purification of taxol and its natural analogues.

-

ResearchGate. (n.d.). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

-

Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698. [Link]

-

Zhang, Y., Wang, Y., Zhang, J., & Li, Y. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 28(15), 5831. [Link]

-

Ahmad, S., Ali, A., Mir, S. R., & Abdin, M. Z. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. [Link]

-

Grobosch, T., Binscheck, T., & Deters, M. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(4), 253-261. [Link]

-

Das, A., & Deb, C. R. (2016). Natural Sources of Taxol. ResearchGate. [Link]

-

Rao, K. V. (1993). Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark. Pharmaceutical Research, 10(4), 521-524. [Link]

-

ResearchGate. (n.d.). Structures of taxol (I), 10-deacetylbaccatin III (II). ResearchGate. [Link]

-

Yousefi, B., Moghaddam, M., Ghassempour, A., & Hadian, J. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. [Link]

-

Andreu, J. M., Pérez-Ramírez, B., & Barasoain, I. (1998). Effect of 20-OH Acetylation on the Bioactivity and Conformation of 7-O-[N-(40-Fluoresceincarbonyl)-L-alanyl]taxol. A NMR-fluore. Bioorganic & Medicinal Chemistry, 6(10), 1857-1863. [Link]

-

Pácal, P., Čermáková, E., Anzenbacher, P., & Anzenbacherová, E. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Toxins, 14(12), 868. [Link]

-

Yefimov, S. V. (2026). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. South Asian Research Journal of Pharmaceutical Sciences, 8(1), 1-8. [Link]

Sources

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol Biosynthetic Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 8. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 13. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sarpublication.com [sarpublication.com]

- 17. macau.uni-kiel.de [macau.uni-kiel.de]

- 18. researchgate.net [researchgate.net]

- 19. Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

7-Epi-10-deacetyltaxol: A Technical Guide on its Discovery and Scientific History

Abstract

This technical guide provides a comprehensive overview of 7-Epi-10-deacetyltaxol, a naturally occurring taxane with significant scientific interest. This document details its discovery, isolation from natural sources, and key chemical properties. A thorough examination of its biological activity and mechanism of action is presented, supported by available quantitative data. Furthermore, this guide outlines representative experimental protocols for its isolation and characterization and visualizes complex biological and experimental workflows using structured diagrams. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Introduction: The Taxane Family and the Emergence of a Novel Epimer

The story of this compound is intrinsically linked to the groundbreaking discovery of paclitaxel (Taxol), arguably one of the most successful anticancer drugs of all time.[1] Paclitaxel, a complex diterpene, was first isolated from the bark of the Pacific yew tree, Taxus brevifolia, in 1967 by Monroe E. Wall and Mansukh C. Wani.[2] Its unique mechanism of action, which involves the stabilization of microtubules leading to mitotic arrest and apoptosis, revolutionized cancer chemotherapy.[2] The immense clinical demand for paclitaxel spurred intensive research into the chemical constituents of various Taxus species, leading to the discovery of a plethora of related taxane compounds.

It was within this fervent period of natural product discovery that this compound (CAS: 78454-17-8) was identified.[3][4] As an epimer of 10-deacetyltaxol, it differs in the stereochemistry at the C-7 position of the taxane core. This seemingly subtle structural variation has significant implications for its biological activity and physicochemical properties, making it a subject of considerable scientific inquiry. The exploration of such analogs was driven not only by the search for novel bioactive compounds but also by the need to find more abundant precursors for the semi-synthesis of paclitaxel and its derivatives.[5]

Natural Occurrence and Isolation

This compound is a naturally occurring taxane found in various species of the yew tree (Taxus genus).[3] It has been isolated from the bark of Taxus wallichiana and has also been identified in Taxus chinensis.[6] The isolation and purification of this compound from its natural sources is a multi-step process that leverages chromatographic techniques.

Representative Isolation Protocol

The following protocol provides a generalized workflow for the isolation of this compound from Taxus bark. The specific conditions may require optimization based on the plant material and available equipment.

Step 1: Extraction

-

Dried and powdered bark of Taxus wallichiana is subjected to extraction with a solvent such as a mixture of dichloromethane and methanol. This initial extraction aims to isolate a broad range of secondary metabolites, including taxanes.

Step 2: Partitioning

-

The crude extract is then subjected to liquid-liquid partitioning. This typically involves partitioning the extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

Step 3: Column Chromatography

-

The organic phase, enriched with taxanes, is concentrated and subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile and water.[6]

Step 4: Characterization

-

The purified compound is characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 78454-17-8 |

| Molecular Formula | C₄₅H₄₉NO₁₃ |

| Molecular Weight | 811.9 g/mol |

| Appearance | Solid |

| Purity | ≥98% (commercially available)[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] |

Biological Activity and Mechanism of Action

Similar to other taxanes, the primary mechanism of action of this compound involves its interaction with microtubules.[3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Microtubule Stabilization

This compound promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers, thereby preventing their depolymerization.[3] This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells.

Induction of Mitotic Arrest and Apoptosis

The stabilization of microtubules by this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This leads to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest is a potent trigger for the induction of programmed cell death, or apoptosis. Research has shown that this compound induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner.[7]

Cytotoxic Activity

In vitro studies have demonstrated the potent cytotoxic activity of this compound against various cancer cell lines. Notably, it has shown significant activity against HeLa human cervical cancer cells, with a reported IC₅₀ value of 0.085 nM.[6][7] Another study reported an IC₅₀ of 85 μM against HeLa cells, highlighting potential variations in experimental conditions or cell line sensitivity.[8]

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HeLa | Cervical Cancer | 0.085 nM | [6][7] |

| HeLa | Cervical Cancer | 85 μM | [8] |

| HepG2 | Hepatocellular Carcinoma | Induces apoptosis | [7] |

α-Glucosidase Inhibitory Activity

Interestingly, beyond its anticancer properties, this compound has also been found to exhibit α-glucosidase inhibitory activity, with an IC₅₀ value of 48.8 µM.[7] This suggests a broader spectrum of biological activity for this taxane derivative.

Synthesis and Future Directions

The semi-synthesis of paclitaxel and its analogs often utilizes more abundant taxane precursors. While direct semi-synthesis of this compound is not as extensively documented as that of paclitaxel, the chemical methodologies developed for taxane chemistry are applicable. For instance, the conversion of 10-deacetyl-7-xylosyltaxanes to paclitaxel involves redox reactions, acetylation, and deacetylation, demonstrating the feasibility of manipulating the taxane core.[9][10]

The discovery and characterization of this compound have contributed to our understanding of the structure-activity relationships within the taxane family. While research on this specific compound is more limited compared to paclitaxel, its potent in vitro cytotoxicity warrants further investigation. Future preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential as an anticancer agent.[11] The exploration of its α-glucosidase inhibitory activity could also open new avenues for its application in other therapeutic areas.

Conclusion

This compound stands as a testament to the rich chemical diversity found within the Taxus genus. Its discovery has broadened our knowledge of taxane chemistry and biology. While its clinical development has not mirrored that of paclitaxel, its potent in vitro activity and unique biological profile make it a valuable tool for ongoing research in cancer biology and natural product chemistry. Further exploration of its therapeutic potential and mechanism of action could unveil new opportunities for the development of novel anticancer agents.

References

-

Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production. Jenny Stanford Publishing. Available from: [Link].

-

Structures of taxol (I), 10-deacetylbaccatin III (II). ResearchGate. Available from: [Link].

-

Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. PubMed. Available from: [Link].

-

7-Epi-Taxol | C47H51NO14 | CID 184492. PubChem. Available from: [Link].

-

Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. PubMed. Available from: [Link].

-

Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. ResearchGate. Available from: [Link].

-

Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI. Available from: [Link].

-

Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. PMC. Available from: [Link].

Sources

- 1. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 2. 7-Epi-Taxol | C47H51NO14 | CID 184492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. phytonbiotech.com [phytonbiotech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS:78454-17-8 | Manufacturer ChemFaces [chemfaces.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synonyms and Nomenclature of 7-Epi-10-deacetyltaxol for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of natural product chemistry and pharmaceutical development, precise molecular identification is paramount. This guide provides a comprehensive overview of the synonyms and nomenclature for 7-Epi-10-deacetyltaxol, a critical taxane derivative. Understanding the various names attributed to this compound in scientific literature and regulatory documents is essential for accurate data interpretation, effective communication, and robust drug development pipelines.

Unraveling the Identity of a Key Taxane Derivative

This compound is a naturally occurring taxane diterpenoid found in plants of the Taxus genus.[1][2] It is structurally related to the highly successful anticancer drug, paclitaxel (Taxol®).[1][3] The significance of this compound lies in its role as a potential impurity in paclitaxel preparations, as well as its own intrinsic biological activities, which include cytotoxicity against various cancer cell lines.[1][4][5] Given its close relationship to paclitaxel, a clear and unambiguous understanding of its nomenclature is crucial for researchers in oncology, pharmacology, and medicinal chemistry.

A Comprehensive Compilation of Synonyms

The multifaceted nature of chemical nomenclature, arising from historical naming conventions, systematic IUPAC rules, and commercial or regulatory designations, has resulted in a variety of synonyms for this compound. This section consolidates these names to provide a clear reference point.

Systematic and Semi-Systematic Names

The most precise names for a chemical compound are derived from its structure. For this compound, these names highlight the key chemical modifications relative to the parent compound, taxol (paclitaxel).

-

This compound : This is the most commonly used and recognized name. It clearly indicates two specific stereochemical and functional group alterations from taxol:

-

7-Epi : Refers to the epimerization at the C7 position of the taxane core, meaning the stereochemistry of the hydroxyl group at this position is inverted relative to paclitaxel.

-

10-deacetyl : Indicates the absence of the acetyl group at the C10 position, which is present in paclitaxel.[4]

-

-

10-Deacetyl-7-epi-taxol and 10-Deacetyl-7-epitaxol : These are common variations where the order of the prefixes is altered.[1][4]

-

10-Desacetyl-7-epipaclitaxel and 10-Deacetyl-7-epipaclitaxel : These synonyms use "paclitaxel" as the parent name instead of "taxol," reflecting the generic name for the drug.[4][5][6]

-

7-Epi 10-Desacetyl Paclitaxel : Another variation in the arrangement and spelling of the descriptive terms.[4][7]

Pharmacopeial and Regulatory Designations

In the context of pharmaceutical manufacturing and quality control, impurities are often given specific designations by pharmacopeias.

-

Paclitaxel Related Compound B (USP) : The United States Pharmacopeia (USP) lists this compound as a related compound to paclitaxel, signifying its importance as a potential impurity that needs to be monitored.[8][9]

-

Paclitaxel EP Impurity H : Similarly, the European Pharmacopoeia (EP) has designated this molecule as Impurity H of paclitaxel.[7][9]

Other Common Names and Identifiers

-

Ormosin VI : This name has also been used in literature to refer to this compound.[1][4][10]

-

CAS Registry Number: 78454-17-8 : This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and provides an unambiguous way to identify the compound across different databases and publications.[1][4][11]

Summary of Synonyms and Identifiers

For ease of reference, the following table summarizes the key synonyms and identifiers for this compound.

| Category | Synonym/Identifier | Source/Context |

| Primary Name | This compound | Common scientific literature |

| Chemical Variations | 10-Deacetyl-7-epi-taxol | Scientific Literature[1][4] |

| 10-Deacetyl-7-epitaxol | Scientific Literature[1][4] | |

| 10-Desacetyl-7-epipaclitaxel | Scientific Literature[4][5][6] | |

| 7-Epi 10-Desacetyl Paclitaxel | Chemical Suppliers[4][7] | |

| Pharmacopeial | Paclitaxel Related Compound B | United States Pharmacopeia (USP)[8][9] |

| Paclitaxel EP Impurity H | European Pharmacopoeia (EP)[7][9] | |

| Other Names | Ormosin VI | Scientific Literature[1][4][10] |

| Registry Number | CAS: 78454-17-8 | Chemical Abstracts Service[1][4] |

Experimental Differentiation of Taxane Analogs

The structural similarity between this compound, paclitaxel, and other related taxanes necessitates robust analytical methods for their separation and identification. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Rationale for Chromatographic Separation

The subtle differences in the stereochemistry at C7 and the presence or absence of the acetyl group at C10 lead to slight variations in polarity and three-dimensional shape. These differences can be exploited by reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The compounds will exhibit different retention times, allowing for their separation and quantification.

General HPLC Protocol for Taxane Analysis

The following is a generalized protocol. Specific parameters may need to be optimized based on the HPLC system, column, and the specific mixture of taxanes being analyzed.

Step 1: Sample Preparation

-

Accurately weigh and dissolve the taxane sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC System and Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile is commonly employed. The gradient profile is optimized to achieve baseline separation of all taxane components.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 227 nm is standard for taxanes due to their chromophores.[1]

-

Column Temperature: Maintaining a constant column temperature (e.g., 25 °C) is crucial for reproducible retention times.

Step 3: Data Analysis

-

Identify the peaks corresponding to this compound and other taxanes by comparing their retention times to those of certified reference standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to a calibration curve generated from the reference standards.

Workflow for Taxane Identification

Caption: Workflow for the separation and identification of taxane derivatives.

Conclusion

A thorough understanding of the synonyms for this compound is indispensable for professionals in the pharmaceutical sciences. This guide provides a centralized resource for its nomenclature, facilitating clearer communication and more precise research. The use of standardized identifiers like the CAS number is strongly encouraged to avoid ambiguity. Furthermore, the application of robust analytical techniques such as HPLC is essential for the accurate identification and quantification of this and other related taxanes, ensuring the quality and safety of paclitaxel-based therapeutics.

References

-

Wikipedia. Taxane. [Link]

-

PubChem. This compound; 10-Deacetyl-7-epipaclitaxel. [Link]

-

PubChem. 7-Epi-Taxol. [Link]

-

SynZeal. Paclitaxel EP Impurity H. [Link]

-

PubChem. 10-Deacetyltaxol. [Link]

-

Pharmaffiliates. Paclitaxel - Impurity H. [Link]

-

PubMed Central. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. [Link]

-

U.S. Environmental Protection Agency. CAS Registry - List Details - SRS. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Taxane - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound; 10-Deacetyl-7-epipaclitaxel | C45H49NO13 | CID 129317597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paclitaxel EP Impurity H | 78454-17-8 | SynZeal [synzeal.com]

- 8. phytonbiotech.com [phytonbiotech.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 78454-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 7-Epi-10-deacetyltaxol

Abstract

7-Epi-10-deacetyltaxol (EDT) is a taxane diterpenoid, a structural analog and derivative of the widely recognized chemotherapeutic agent, Paclitaxel (Taxol).[1][2] While sharing the fundamental mechanism of action with other taxanes, EDT exhibits distinct biological activities that warrant a detailed mechanistic exploration. This guide provides a comprehensive analysis of EDT's mode of action, beginning with its primary interaction at the molecular level—the stabilization of microtubules—and extending to its profound cellular consequences, including cell cycle arrest and the induction of apoptosis. We will dissect the key signaling pathways modulated by EDT, including the AKT and MAPK pathways, and provide validated, step-by-step experimental protocols for researchers to investigate these effects. This document is designed to serve as an authoritative resource, grounded in scientific literature, to facilitate further research and development of taxane-based therapeutics.

The Core Molecular Interaction: Hyper-stabilization of Microtubules

The foundational mechanism of action for all taxanes, including this compound, is the disruption of microtubule dynamics.[3] Unlike other classes of microtubule-targeting agents that induce depolymerization (e.g., Vinca alkaloids), taxanes are potent microtubule-stabilizing agents.[4][5]

1.1. Binding to the β-Tubulin Subunit

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[6] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[6][7] this compound, like Paclitaxel, binds to a specific site on the β-tubulin subunit within the microtubule polymer.[2][8] This binding event induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice and resistant to depolymerization.[6][9]

1.2. Suppression of Microtubule Dynamics

The binding of EDT enhances the polymerization of tubulin into microtubules and, crucially, inhibits their depolymerization.[2][3] This leads to the formation of abnormally stable, non-functional microtubule bundles.[7] The natural dynamic instability of microtubules is suppressed, a process essential for the separation of chromosomes during mitosis.[5][10] By locking microtubules in a polymerized state, EDT effectively freezes a key component of the cell's cytoskeletal machinery.

The following diagram illustrates the fundamental difference between normal microtubule dynamics and the hyper-stabilization induced by this compound.

Experimental Validation Protocols

To empower researchers to verify and build upon these findings, this section provides detailed, self-validating protocols for the key assays used to characterize the mechanism of action of microtubule-targeting agents.

4.1. Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Causality: This assay directly measures the core activity of EDT on its molecular target, tubulin. By monitoring the turbidity (light scattering) of a purified tubulin solution, one can quantify the extent and rate of microtubule formation. A stabilizing agent like EDT will enhance polymerization compared to a vehicle control. [11][12] Methodology:

-

Reagent Preparation:

-

Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). [12] * Reconstitute lyophilized tubulin protein (>99% pure) in buffer to a 2X working concentration (e.g., 6 mg/mL). Keep on ice and use within one hour. [11] * Prepare a 10 mM GTP stock solution in buffer. [12] * Prepare a 2X Tubulin Reaction Mix on ice: Combine the 2X tubulin solution, GTP (to a final 1X concentration of 1 mM), and buffer. [11] * Prepare working solutions of this compound in buffer (with a final DMSO concentration ≤1%).

-

Controls: Prepare working solutions for a positive control (Paclitaxel, 10 µM final) and a negative polymerization inhibitor control (Nocodazole, 10 µM final). [11]Also prepare a vehicle control (DMSO in buffer).

-

-

Assay Execution:

-

Use a clear, flat-bottom 96-well plate pre-chilled on ice. [12] * Add 50 µL of the test compound, control, or vehicle solutions to the appropriate wells.

-

To initiate polymerization, add 50 µL of the 2X Tubulin Reaction Mix to each well. Mix gently by pipetting.

-

Immediately transfer the plate to a microplate reader pre-heated to 37°C. [11] * Measure the absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes. [11][13]

-

-

Data Interpretation (Self-Validation):

-

Vehicle Control: Should exhibit a sigmoidal curve representing nucleation, growth, and plateau phases.

-

Paclitaxel Control: Should show a rapid increase in absorbance with a reduced or absent lag phase, indicating enhanced polymerization. [14] * Nocodazole Control: Should show a flat or significantly suppressed curve, indicating inhibition of polymerization.

-

This compound: The resulting curve is expected to resemble the paclitaxel control, demonstrating its function as a microtubule-stabilizing agent.

-

4.2. Protocol 2: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol quantifies the downstream effect of microtubule disruption on cell cycle progression. By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can determine the percentage of cells in each phase (G0/G1, S, G2/M). [15]Treatment with EDT is expected to cause an accumulation of cells in the G2/M phase. [16][17] Methodology:

-

Cell Preparation and Treatment:

-

Fixation:

-

Harvest both adherent and floating cells (to include apoptotic populations). For adherent cells, trypsinize and combine with the supernatant. [18] * Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the pellet with 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. [18][20] * Incubate at -20°C for at least 2 hours (or overnight). [18]

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI Staining Solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A to prevent staining of double-stranded RNA). [18][20] * Incubate in the dark at room temperature for 30 minutes. [18]

-

-

Flow Cytometry Analysis:

-

Data Interpretation (Self-Validation):

-

Vehicle Control: Will show a typical cell cycle distribution for the specific cell line.

-

EDT-Treated Samples: Will demonstrate a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, confirming mitotic arrest. [21] 4.3. Protocol 3: Apoptosis Assay by Annexin V/PI Staining

-

Causality: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence of programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [18]Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Preparation and Treatment:

-

Follow the same cell seeding and treatment procedure as in Protocol 2.

-

-

Staining:

-

Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [18] * Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [18] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [18] * Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately on a flow cytometer with a 488 nm excitation laser.

-

Collect fluorescence for FITC (~530 nm) and PI (~617 nm). [18] * Generate a quadrant plot to differentiate cell populations:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (typically a small population).

-

-

-

Data Interpretation (Self-Validation):

-

Vehicle Control: Should show a high percentage of viable cells in the lower-left quadrant.

-

EDT-Treated Samples: Will show a dose-dependent increase in the percentage of cells in the lower-right (early apoptosis) and upper-right (late apoptosis) quadrants, providing quantitative evidence of apoptosis induction. [22]

-

Quantitative Data Summary

While extensive dose-response data for this compound across a wide range of cell lines is still emerging, published studies provide key insights into its potency. The following table summarizes representative data for taxanes to provide context for experimental design.

| Assay Type | Cell Line | Compound | Parameter | Value | Reference |

| Cytotoxicity | HNSCC | 7-Epitaxol | IC₅₀ (24h) | ~100-200 nM | [19] |

| Cytotoxicity | HepG2 | Fungal EDT | IC₅₀ (24h) | Not Specified | [23][16] |

| Cell Cycle Arrest | Lung Cancer (A549) | Paclitaxel | G2/M Arrest | Apparent at >2.5 nM | [21] |

| Apoptosis | Lung Cancer (A549) | Paclitaxel | Sub-G1 Pop. | Apparent at 2.0 nM | [21] |

Conclusion and Future Perspectives

This compound solidifies its position within the taxane family as a potent anti-mitotic agent. Its mechanism of action is unequivocally centered on the stabilization of microtubules, which triggers a well-defined cascade of events including G2/M cell cycle arrest and the induction of apoptosis through both intrinsic and extrinsic pathways. Furthermore, its ability to modulate critical survival and stress signaling pathways, such as AKT and MAPK, underscores the multifaceted nature of its cytotoxicity. The protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel microtubule-targeting agents. Future research should focus on elucidating the subtle differences in binding affinity and downstream signaling between EDT and Paclitaxel, which may translate to an improved therapeutic index or efficacy against taxane-resistant cancer phenotypes.

References

- Wlodkowic, D., & Skommer, J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.

- BenchChem. (2025).

- BenchChem. (2025).

- Gorn-Hondermann, I., & Kiefer, J. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61.

- Zask, A., et al. (2011). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 6(1), 47-64.

- Subban, K., et al. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2).

- Bio-protocol.

- BenchChem. (2025). Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Taxacin (Paclitaxel).

- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.

- Wlodkowic, D., et al. (2020). Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy. Toxicology in Vitro, 62, 104690.

- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- ResearchGate. (2014).

- Subban, K., et al. (2017). (PDF) Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2).

- BenchChem. (2025).

- ResearchGate. (2025). Apoptosis assays for quantifying the bioactivity of anticancer drug products.

- ResearchGate. (2017). (PDF)

- Caldeira, J., et al. (2024). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 29(7), 1549.

- ResearchGate. (2016).

- Tan, H. Y., et al. (2021). 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling. Journal of Cellular and Molecular Medicine, 25(12), 5644-5656.

- Chakrabarti, G., et al. (2004). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 101(26), 9859-9864.

- BenchChem. (2025).

- Tan, H. Y., et al. (2020).

- ResearchGate. (2019). Structures of taxol (I)

- BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 10-Deacetyl-7-xylosyl Paclitaxel and Paclitaxel.

- Tan, H. Y., et al. (2020).

- University of Chicago. Cell Cycle Analysis.

- BenchChem. (2025). Mechanism of action of 10-Deacetyl-7-xylosyl Paclitaxel in cancer cells.

- PubChem. 10-Deacetyltaxol | C45H49NO13 | CID 155831.

- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698.

- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

- Ayoub, A., & Rathinasamy, K. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Molecular Biosciences, 9, 850493.

- BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of 10-Deacetyl-7-xylosyl Paclitaxel and Docetaxel.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of 10-Deacetyl-7-xylosyl paclitaxel on Microtubules.

- Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631.

- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.

- Kavallaris, M. (2010). Targeting Microtubules by Natural Agents for Cancer Therapy. Current Medicinal Chemistry, 17(10), 987-994.

- Nogales, E., et al. (1995). How does taxol stabilize microtubules? Current Biology, 5(8), 879-884.

- Kellogg, E. H., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84618.

- BenchChem. (2025). In-Depth Technical Guide: The Core Mechanism of Action of 10-Deacetyl-7-xylosyl paclitaxel.

- Han, J. W., et al. (2000). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. Oncogene, 19(43), 4971-4979.

- LKT Labs. This compound.

- Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes.

- Wu, Q., et al. (2000). Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition. International Journal of Cancer, 88(5), 779-786.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]

- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. maxanim.com [maxanim.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microtubule Polymerization Activity of 7-Epi-10-deacetyltaxol

Abstract

This technical guide provides a comprehensive examination of the microtubule polymerization activity of 7-Epi-10-deacetyltaxol, a naturally occurring taxane derivative. Intended for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, drawing parallels with its more studied analogue, paclitaxel. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide leverages data from closely related taxanes to provide a scientifically grounded framework for its study. The core of this document is a detailed, field-proven protocol for an in-vitro microtubule polymerization assay, designed to be a self-validating system for the characterization of microtubule-stabilizing agents. This is supplemented with expert insights into experimental design, data interpretation, and visual representations of key processes to facilitate a deeper understanding of the compound's biological activity.

Introduction: The Critical Role of Microtubule Dynamics in Cellular Function and Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their ability to undergo rapid cycles of polymerization and depolymerization, a process termed dynamic instability, is crucial for a myriad of cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell architecture. The critical nature of these processes makes microtubules a prime target for therapeutic intervention, particularly in oncology.

The taxane family of diterpenoids, famously represented by paclitaxel (Taxol®), represents a cornerstone of modern chemotherapy. These compounds exert their potent anti-cancer effects by acting as microtubule-stabilizing agents. By binding to the β-tubulin subunit of the microtubule polymer, taxanes suppress dynamic instability, leading to the formation of hyper-stable, non-functional microtubule bundles. This disruption of the delicate microtubule equilibrium triggers the mitotic checkpoint, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

This compound is a naturally occurring taxane found in various species of the yew tree (Taxus)[1]. As a derivative of paclitaxel, it is presumed to share the same fundamental mechanism of action: the promotion of microtubule polymerization and the inhibition of depolymerization[1][2]. While its cytotoxic effects against various cancer cell lines, such as HeLa and HepG2, have been documented, detailed biochemical characterization of its direct interaction with tubulin and its quantitative effect on polymerization kinetics is not extensively reported in the scientific literature[3][4][5]. However, studies on the closely related compound 7-epitaxol have demonstrated that it exhibits a biological activity comparable to that of paclitaxel in promoting in-vitro microtubule assembly, suggesting that the epimerization at the C7 position does not abrogate its microtubule-stabilizing properties.

This guide provides the necessary theoretical background and practical protocols for researchers to independently assess the microtubule polymerization activity of this compound and other taxane analogues.

Mechanistic Insights: The Interaction of this compound with Tubulin

The canonical mechanism of action for taxanes involves binding to a pocket on the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule lattice, shifting the equilibrium from soluble tubulin dimers towards the polymerized state. It is hypothesized that this compound follows this established mechanism. The binding of the taxane molecule is thought to induce a conformational change in the tubulin dimer that strengthens both longitudinal and lateral contacts between adjacent tubulin subunits within the microtubule. This results in a reduction of the critical concentration of tubulin required for polymerization and an overall enhancement of the rate and extent of microtubule assembly.

The key events in taxane-induced microtubule stabilization are:

-

Binding to the β-tubulin subunit: The taxane molecule inserts into a specific binding pocket on the luminal side of the microtubule.

-

Conformational Change: This binding induces a conformational shift in the tubulin protein that promotes a "straighter" conformation, which is more favorable for incorporation into the microtubule lattice.

-

Enhanced Polymerization: The rate of addition of tubulin dimers to the microtubule ends is increased, and the lag phase of nucleation is often shortened or eliminated.

-

Inhibition of Depolymerization: The stabilized microtubule structure is resistant to depolymerization induced by factors such as cold temperatures or calcium ions.

Caption: Mechanism of this compound on microtubule stabilization.

Experimental Protocol: In-Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This protocol details a robust and widely accepted turbidimetric assay to quantitatively measure the effect of this compound on the polymerization of purified tubulin in a cell-free system. The principle of this assay is that the formation of microtubules from soluble tubulin dimers increases the scattering of light, which can be measured as an increase in absorbance at 340 nm.

Materials and Reagents

-

Lyophilized tubulin (>99% pure, bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution: 100 mM stock in distilled water, stored at -80°C

-

Glycerol

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

Paclitaxel: Positive control, stock solution in DMSO (e.g., 10 mM)

-

Nocodazole: Negative control (inhibitor), stock solution in DMSO (e.g., 10 mM)

-

DMSO: Vehicle control

-

Pre-chilled 96-well, half-area, clear-bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Experimental Workflow

Caption: Experimental workflow for the in-vitro microtubule polymerization assay.

Step-by-Step Methodology

Causality behind experimental choices: All steps involving tubulin before the initiation of polymerization must be performed on ice to prevent premature assembly. The polymerization is initiated by a rapid temperature shift to 37°C.

-

Preparation of Reagents (On Ice):

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer (GTB) to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound, paclitaxel, and nocodazole in GTB. A suggested starting concentration range is 0.1 µM to 30 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Prepare the tubulin polymerization reaction mix on ice. For a final volume of 100 µL per well, this typically consists of:

-

Tubulin (final concentration of 3 mg/mL)

-

GTP (final concentration of 1 mM)

-

GTB with 10% glycerol

-

-

-

Assay Setup:

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive/negative controls) into the wells of a pre-chilled 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization reaction mix to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

Data Analysis and Interpretation

The output of the turbidimetric assay is a set of polymerization curves, where absorbance at 340 nm is plotted against time. A typical polymerization curve for the vehicle control should be sigmoidal, exhibiting three distinct phases:

-

Lag Phase (Nucleation): A period of slow initial increase in absorbance, representing the formation of microtubule nuclei.

-

Growth Phase (Polymerization): A rapid, linear increase in absorbance as tubulin dimers add to the growing microtubule ends.

-

Steady-State Phase (Plateau): The curve flattens as the system reaches equilibrium, with the rate of polymerization equaling the rate of depolymerization.

Interpretation of Results: